molecular formula C11H13NO3 B13152696 4-(2-Methyl-1,3-dioxolan-2-yl)benzamide

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide

Cat. No.: B13152696
M. Wt: 207.23 g/mol
InChI Key: XUQNDDISEFMVCG-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide is an organic compound characterized by a benzamide group attached to a 2-methyl-1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-methyl-1,3-dioxolane. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a benzamide group.

    4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Contains a methylenedioxy group, offering different chemical properties.

Uniqueness

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide is unique due to its specific combination of a benzamide group with a 2-methyl-1,3-dioxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-(2-Methyl-1,3-dioxolan-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a benzamide moiety linked to a 2-methyl-1,3-dioxolane ring, this compound's unique structure suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N1_{1}O3_{3}, indicating the presence of a dioxolane ring which may contribute to its biological activity. The dioxolane structure is known for its ability to enhance solubility and stability in biological environments.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to benzamides. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHCT-116 (colon cancer)1.9
Compound BMCF-7 (breast cancer)2.3
This compoundA549 (lung cancer)TBD

Case Study:
A study on benzamide derivatives indicated that modifications in the dioxolane ring can significantly enhance anticancer activity. For example, compounds with electron-withdrawing groups showed improved potency compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research suggests that certain derivatives exhibit inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of Benzamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CE. coli15
Compound DS. aureus10
This compoundPseudomonas aeruginosaTBD

Research Findings:
In vitro studies have shown that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymatic pathways involved in cell proliferation and survival.
  • Disruption of Membrane Integrity: The dioxolane moiety may interact with lipid membranes, leading to increased permeability and cell death in microbial pathogens.

Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(14-6-7-15-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNDDISEFMVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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